Cas no 158205-05-1 (Thioflosulide)

Thioflosulide Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonamide,N-[6-[(2,4-difluorophenyl)thio]-2,3-dihydro-1-oxo-1H-inden-5-yl]-
- Thioflosulide
- L 745337
- N-[6-[(2,4-Difluorophenyl)thio]-2,3-dihydro-1-oxo-1H-inden-5-yl]methanesulfonamide
- N-(6-((2,4-Difluorophenyl)thio)-2,3-dihydro-1-oxo-1H-inden-5-yl)methanesulfonamide
- L 745,337
- BDBM50029603
- N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide
- L745,337
- N-[6-(2,4-Difluoro-phenylsulfanyl)-1-oxo-indan-5-yl]-methanesulfonamide
- CS-6783
- L-745337
- CHEMBL287919
- HY-19217
- SCHEMBL2464202
- L-745,337
- AKOS040741928
- 158205-05-1
-
- Inchi: 1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3
- InChI Key: HDUWKQUHMUSICC-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])(N([H])C1=C(C([H])=C2C(C([H])([H])C([H])([H])C2=C1[H])=O)SC1C([H])=C([H])C(=C([H])C=1F)F)(=O)=O
Computed Properties
- Exact Mass: 369.03059
- Monoisotopic Mass: 369.03049195 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 369.4
- XLogP3: 2.9
- Topological Polar Surface Area: 96.9
Experimental Properties
- Density: 1.52±0.1 g/cm3(Predicted)
- Boiling Point: 495.8±55.0 °C(Predicted)
- PSA: 63.24
Thioflosulide Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Thioflosulide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-10mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 10mg |
¥62947.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L911074-1mg |
L-745337 (Thioflosulide) |
158205-05-1 | 98% | 1mg |
¥32,575.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-5mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 5mg |
¥36822.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-1mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 1mg |
¥14889.00 | 2023-09-08 |
Thioflosulide Related Literature
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Additional information on Thioflosulide
Recent Advances in Thioflosulide (158205-05-1) Research: A Comprehensive Review
Thioflosulide (CAS: 158205-05-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential therapeutic applications, particularly in the context of anti-inflammatory and anti-cancer therapies. This research brief aims to synthesize the latest findings on Thioflosulide, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance. The compound's unique chemical structure and biological activity make it a promising candidate for further drug development.
One of the most notable advancements in Thioflosulide research is its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Thioflosulide exhibits potent COX-2 inhibitory activity with minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking simulations and in vitro assays to elucidate the binding affinity and specificity of Thioflosulide to COX-2, providing a structural basis for its therapeutic efficacy.
In addition to its anti-inflammatory properties, Thioflosulide has shown promising results in oncology research. A recent preclinical study reported in Cancer Research revealed that Thioflosulide induces apoptosis in certain cancer cell lines by modulating the PI3K/Akt signaling pathway. The compound's ability to selectively target cancer cells while sparing normal cells underscores its potential as a targeted therapy. Furthermore, synergistic effects were observed when Thioflosulide was combined with conventional chemotherapeutic agents, suggesting its utility in combination therapies.
Despite these promising findings, challenges remain in the clinical translation of Thioflosulide. Pharmacokinetic studies indicate that the compound has a relatively short half-life, necessitating the development of novel formulations to enhance its bioavailability. Recent efforts in drug delivery systems, such as nanoparticle encapsulation, have shown potential in addressing this limitation. A 2024 study in Advanced Drug Delivery Reviews highlighted the successful encapsulation of Thioflosulide in biodegradable polymers, resulting in sustained release and improved therapeutic outcomes in animal models.
Looking ahead, the future of Thioflosulide research appears promising, with ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of Thioflosulide-based therapies. As our understanding of its molecular mechanisms deepens, Thioflosulide may emerge as a cornerstone in the treatment of inflammatory diseases and cancer, offering a safer and more effective alternative to existing therapies.
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